Brain natriuretic peptide, porcine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brain natriuretic peptide, porcine (BNP) is a hormone that is primarily secreted by the heart ventricles in response to increased ventricular volume and pressure. BNP is a member of the natriuretic peptide family, which includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). BNP plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis.

Applications De Recherche Scientifique

Brain natriuretic peptide, porcine has numerous scientific research applications. It is primarily used as a biomarker for the diagnosis and prognosis of heart failure. Brain natriuretic peptide, porcine levels are elevated in patients with heart failure, and monitoring Brain natriuretic peptide, porcine levels can help clinicians assess the severity of the disease and guide treatment decisions. Brain natriuretic peptide, porcine is also being investigated as a potential therapeutic agent for heart failure and other cardiovascular diseases.

Mécanisme D'action

Brain natriuretic peptide, porcine exerts its effects by binding to NPR-A, a transmembrane receptor that is primarily expressed in the cardiovascular system. Binding of Brain natriuretic peptide, porcine to NPR-A activates a signaling cascade that leads to vasodilation, natriuresis, and diuresis. Brain natriuretic peptide, porcine also inhibits the renin-angiotensin-aldosterone system, which is a key regulator of blood pressure and fluid balance.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of Brain natriuretic peptide, porcine are diverse. Brain natriuretic peptide, porcine promotes vasodilation by activating guanylyl cyclase, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to relaxation of smooth muscle cells and a decrease in blood pressure. Brain natriuretic peptide, porcine also promotes natriuresis and diuresis by increasing the excretion of sodium and water in the urine. In addition, Brain natriuretic peptide, porcine inhibits the release of aldosterone, which promotes sodium and water retention.

Avantages Et Limitations Des Expériences En Laboratoire

Brain natriuretic peptide, porcine has several advantages and limitations for lab experiments. One advantage is that Brain natriuretic peptide, porcine is a well-characterized peptide that is easy to synthesize and purify. Brain natriuretic peptide, porcine is also stable in vitro and in vivo, which makes it suitable for use in a variety of experimental settings. However, Brain natriuretic peptide, porcine has a short half-life in the circulation, which can make it difficult to measure accurately. In addition, Brain natriuretic peptide, porcine levels can be affected by a variety of factors, including age, sex, and renal function.

Orientations Futures

There are several future directions for research on Brain natriuretic peptide, porcine. One direction is to investigate the potential therapeutic applications of Brain natriuretic peptide, porcine for heart failure and other cardiovascular diseases. Another direction is to explore the role of Brain natriuretic peptide, porcine in other physiological processes, such as fluid balance and electrolyte homeostasis. Finally, there is a need for more research on the regulation of Brain natriuretic peptide, porcine synthesis and secretion, as well as the factors that influence Brain natriuretic peptide, porcine levels in the circulation.

Conclusion:

In conclusion, Brain natriuretic peptide, porcine is a hormone that plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Brain natriuretic peptide, porcine is synthesized in the ventricles of the heart and is primarily used as a biomarker for the diagnosis and prognosis of heart failure. Brain natriuretic peptide, porcine exerts its effects by binding to NPR-A, which leads to vasodilation, natriuresis, and diuresis. Brain natriuretic peptide, porcine has several advantages and limitations for lab experiments, and there are numerous future directions for research on Brain natriuretic peptide, porcine.

Méthodes De Synthèse

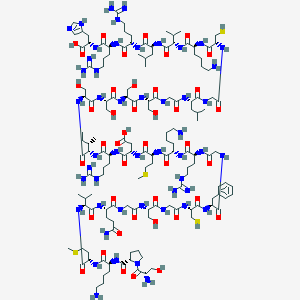

Brain natriuretic peptide, porcine is a 32-amino acid peptide that is synthesized as a pre-prohormone in the ventricles of the heart. The pre-prohormone is cleaved to form proBrain natriuretic peptide, porcine, which is further processed to form the biologically active Brain natriuretic peptide, porcine. Brain natriuretic peptide, porcine is then secreted into the bloodstream, where it binds to its receptor, natriuretic peptide receptor-A (NPR-A).

Propriétés

Numéro CAS |

117217-27-3 |

|---|---|

Nom du produit |

Brain natriuretic peptide, porcine |

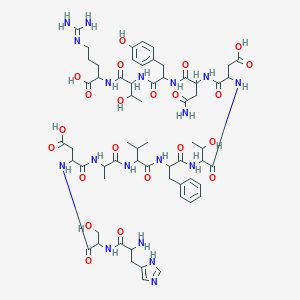

Formule moléculaire |

C143H246N50O42S4 |

Poids moléculaire |

3466.1 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C143H246N50O42S4/c1-13-76(10)112(137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(69-236)132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)192-125(220)86(36-26-48-161-143(155)156)176-128(223)93(56-109(206)207)183-123(218)88(40-50-238-11)178-119(214)81(30-17-20-42-144)173-118(213)80(33-23-45-158-140(149)150)168-104(201)58-164-115(210)92(54-77-28-15-14-16-29-77)182-133(228)101(70-237)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-239-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194/h14-16,28-29,57,71-76,79-102,110-112,194-199,236-237H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-/m0/s1 |

Clé InChI |

FDDRPVDFHFQYQZ-OAQDCNSJSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N |

SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |

Autres numéros CAS |

117217-27-3 |

Séquence |

SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH |

Synonymes |

BNP-26 brain natriuretic peptide, porcine brain natriuretic peptide-32, porcine porcine brain natriuretic peptide-32 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)